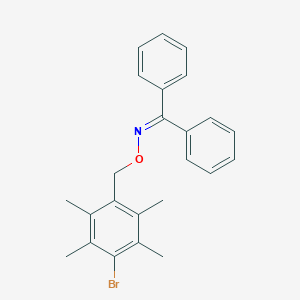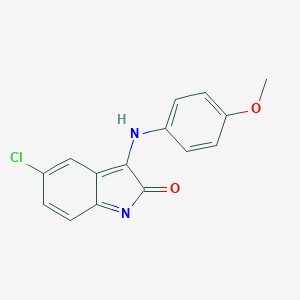
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one, also known as 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one, is a synthetic compound with a wide range of applications in scientific research. It is a member of the indole family, which are compounds found in many natural products and have been studied extensively for their medicinal properties. 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has been used in a variety of scientific research applications, including in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of various compounds, as well as in the study of the mechanism of action of compounds. It has also been used in the study of the pharmacological effects of compounds, such as in the study of the effects of drugs on the body. Additionally, 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has been used in the study of the synthesis and metabolism of compounds, as well as in the study of the structure and function of proteins.
Wirkmechanismus
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one is believed to act as an agonist at the 5-HT2A serotonin receptor. This receptor is found in the brain and is involved in the regulation of mood, appetite, and sleep. It is believed that 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one binds to this receptor, activating it and causing the release of serotonin, which has a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one have been studied extensively. It has been shown to have a variety of effects on the body, including an increase in serotonin levels, an increase in dopamine levels, and an increase in norepinephrine levels. Additionally, 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has been found to have an anxiolytic effect, an antidepressant effect, and an anti-inflammatory effect.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has several advantages and limitations when used in
Synthesemethoden
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one can be synthesized using a variety of methods. One such method is the condensation reaction of 4-methoxy-phenylimino-acetic acid with 5-chloro-3-hydroxy-1,3-dihydro-indol-2-one in the presence of a base, such as sodium hydroxide. The reaction produces 5-chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one and sodium acetate as the primary products. Other methods of synthesis include the reaction of 4-methoxy-phenylimino-acetic acid with 5-chloro-3-hydroxy-1,3-dihydro-indol-2-one in the presence of a base, such as potassium hydroxide, and the reaction of 4-methoxy-phenyl-acetic acid with 5-chloro-3-hydroxy-1,3-dihydro-indol-2-one in the presence of a base, such as sodium hydroxide.
Eigenschaften
IUPAC Name |
5-chloro-3-(4-methoxyphenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-11-5-3-10(4-6-11)17-14-12-8-9(16)2-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIBAMIHMSMHOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Cl)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B392631.png)
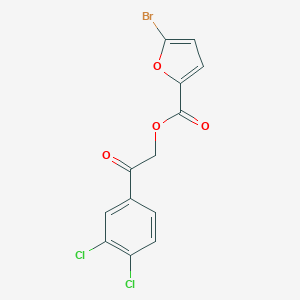
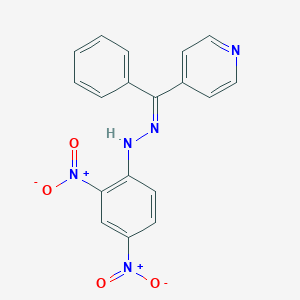
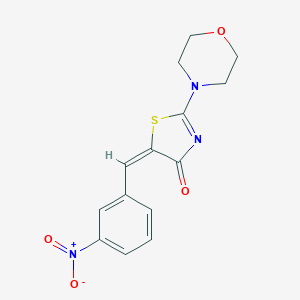
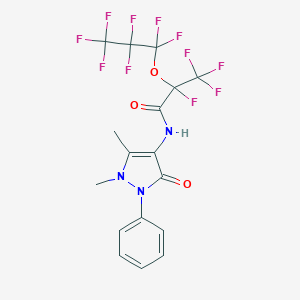
![Ethyl {4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-2-methoxyphenoxy}acetate](/img/structure/B392642.png)

![N-(5-Ethylsulfanyl-[1,3,4]thiadiazol-2-yl)-2-(9-methyl-9H-1,3,4,9-tetraaza-fluor](/img/structure/B392644.png)


![2-{[(E)-(5-bromofuran-2-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B392651.png)

![1-(4-Bromophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B392654.png)
